Cas no 859538-76-4 (5-Hydroxy-N-methylpyridine-2-carboxamide)

5-Hydroxy-N-methylpyridine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-hydroxy-N-methyl-2-Pyridinecarboxamide

- 2-Pyridinecarboxamide, 5-hydroxy-N-methyl-

- 5-HYDROXY-N-METHYLPYRIDINE-2-CARBOXAMIDE

- AKOS026675509

- MB11446

- PS-5356

- MFCD11977447

- SCHEMBL2645831

- CS-0456491

- 5-Hydroxy-N-methylpicolinamide

- VEVQBSJYFWZLQU-UHFFFAOYSA-N

- 859538-76-4

- DTXSID30630975

- 2-Pyridinecarboxamide, 5-hydroxy-N-methyl-

- 5-Hydroxy-N-methylpyridine-2-carboxamide

-

- MDL: MFCD11977447

- インチ: InChI=1S/C7H8N2O2/c1-8-7(11)6-3-2-5(10)4-9-6/h2-4,10H,1H3,(H,8,11)

- InChIKey: VEVQBSJYFWZLQU-UHFFFAOYSA-N

- ほほえんだ: CNC(=O)C1=NC=C(C=C1)O

計算された属性

- せいみつぶんしりょう: 152.058577502g/mol

- どういたいしつりょう: 152.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

5-Hydroxy-N-methylpyridine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H955148-100mg |

5-Hydroxy-N-methylpyridine-2-carboxamide |

859538-76-4 | 100mg |

$ 70.00 | 2022-06-04 | ||

| Apollo Scientific | OR51785-250mg |

5-Hydroxy-N-methylpyridine-2-carboxamide |

859538-76-4 | 250mg |

£40.00 | 2025-02-20 | ||

| eNovation Chemicals LLC | Y1105360-5g |

5-hydroxy-N-methylpicolinamide |

859538-76-4 | 95% | 5g |

$1250 | 2024-07-23 | |

| Matrix Scientific | 189047-1g |

5-Hydroxy-N-methylpyridine-2-carboxamide |

859538-76-4 | 1g |

$290.00 | 2023-09-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTM613-250mg |

5-hydroxy-N-methylpyridine-2-carboxamide |

859538-76-4 | 95% | 250mg |

¥439.0 | 2024-04-16 | |

| Ambeed | A486400-100mg |

5-Hydroxy-N-methylpicolinamide |

859538-76-4 | 97% | 100mg |

$53.0 | 2024-04-17 | |

| A2B Chem LLC | AH88359-250mg |

5-Hydroxy-n-methyl-2-pyridinecarboxamide |

859538-76-4 | 97% | 250mg |

$71.00 | 2024-04-19 | |

| A2B Chem LLC | AH88359-100mg |

5-Hydroxy-n-methyl-2-pyridinecarboxamide |

859538-76-4 | 97% | 100mg |

$43.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1105360-10g |

5-hydroxy-N-methylpicolinamide |

859538-76-4 | 95% | 10g |

$1000 | 2025-02-26 | |

| Aaron | AR00GX5F-5g |

2-Pyridinecarboxamide, 5-hydroxy-N-methyl- |

859538-76-4 | 98% | 5g |

$444.00 | 2025-01-24 |

5-Hydroxy-N-methylpyridine-2-carboxamide 関連文献

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

5-Hydroxy-N-methylpyridine-2-carboxamideに関する追加情報

Introduction to 5-Hydroxy-N-methylpyridine-2-carboxamide (CAS No. 859538-76-4)

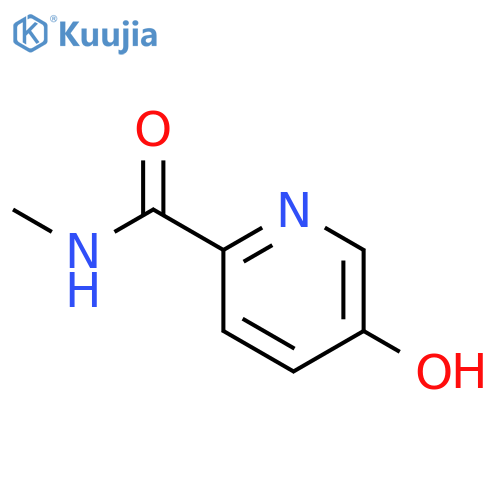

5-Hydroxy-N-methylpyridine-2-carboxamide, identified by its Chemical Abstracts Service (CAS) number 859538-76-4, is a significant compound in the realm of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The presence of both hydroxyl and methyl substituents on the pyridine ring lends itself to diverse reactivity, making it a valuable scaffold for medicinal chemistry investigations.

The molecular structure of 5-Hydroxy-N-methylpyridine-2-carboxamide consists of a pyridine core substituted at the 5-position with a hydroxyl group and at the 2-position with an amide functionality. This configuration allows for multiple points of interaction with biological targets, including enzymes and receptors. The amide group, in particular, is well-known for its ability to participate in hydrogen bonding, which is crucial for the design of high-affinity ligands.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that modulate pyridine-based pathways. The significance of 5-Hydroxy-N-methylpyridine-2-carboxamide lies in its potential as a precursor or intermediate in the synthesis of more complex molecules. Its unique reactivity profile makes it an attractive candidate for further derivatization, leading to compounds with enhanced pharmacological properties.

One of the most compelling aspects of 5-Hydroxy-N-methylpyridine-2-carboxamide is its role in investigating neurological disorders. Pyridine derivatives have shown promise in targeting receptors and enzymes involved in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. The hydroxyl and methyl groups provide opportunities for fine-tuning interactions with these targets, potentially leading to the development of more effective treatments.

The synthesis of 5-Hydroxy-N-methylpyridine-2-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired product. These techniques not only enhance efficiency but also minimize side reactions, ensuring a robust synthetic route.

Electrochemical methods have also emerged as a promising alternative for the synthesis of complex heterocyclic compounds like 5-Hydroxy-N-methylpyridine-2-carboxamide. Electrochemical synthesis offers several advantages over traditional thermal methods, including milder reaction conditions, reduced energy consumption, and improved selectivity. This approach aligns with the growing trend towards sustainable chemistry practices.

The pharmacological evaluation of 5-Hydroxy-N-methylpyridine-2-carboxamide has revealed intriguing interactions with various biological targets. In vitro studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammation and oxidative stress. These findings suggest that derivatives of this compound could serve as lead candidates for drug development against chronic inflammatory diseases.

In addition to its enzyme-targeting capabilities, 5-Hydroxy-N-methylpyridine-2-carboxamide has shown promise in modulating receptor activity. For instance, its structural motif is reminiscent of known neurotransmitter analogs, suggesting potential effects on central nervous system (CNS) pathways. Further investigation into its receptor binding affinities could uncover new therapeutic avenues for CNS disorders.

The role of computational chemistry in studying 5-Hydroxy-N-methylpyridine-2-carboxamide cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding modes and affinity profiles with high accuracy. These predictions guide experimental design and help optimize synthetic routes by identifying key structural features that contribute to biological activity.

The development of novel analytical methods has also contributed to a deeper understanding of this compound's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) provide detailed insights into its molecular structure and purity. These analytical tools are essential for characterizing intermediates and final products throughout the synthetic process.

The impact of 5-Hydroxy-N-methylpyridine-2-carboxamide extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly interested in leveraging pyridine-based scaffolds for drug discovery programs due to their proven efficacy and versatility. The compound's unique structural features make it a valuable building block for designing molecules with improved pharmacokinetic profiles.

The future directions for research on 5-Hydroxy-N-methylpyridine-2-carboxamide are promising and multifaceted. Investigating its role in drug metabolism will be crucial for understanding how it behaves within biological systems. Additionally, exploring its potential as a prodrug or co-administered therapeutic could open new therapeutic strategies for complex diseases.

In conclusion, 5-Hydroxy-N-methylpyridine-2-carboxamide (CAS No. 859538-76-4) represents a significant advancement in chemical pharmaceutical research. Its unique structural properties and potential applications make it a compelling subject for further investigation. As research continues to uncover new insights into its biological activity and synthetic possibilities, this compound is poised to play a vital role in the development of next-generation therapeutics.

859538-76-4 (5-Hydroxy-N-methylpyridine-2-carboxamide) 関連製品

- 896419-97-9(5-hydroxypyridine-2-carboxamide)

- 874279-84-2(1-azido-3-fluoro-2-nitrobenzene)

- 326014-15-7(3-(2Z)-3-(2,4-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene-1-phenylurea)

- 1806050-43-0(3-(Difluoromethyl)-4-hydroxypyridine-5-carboxylic acid)

- 1256360-22-1(5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 2227863-46-7(rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine)

- 866339-78-8(3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)

- 306980-70-1(5-Amino-2-(methylsulfanyl)benzonitrile)

- 620546-41-0(methyl 2-{(2Z)-2-(4-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate)

- 2171638-71-2(3-(1-Aminobutyl)thian-3-ol)